Cyclopropyl 2-trifluoromethylphenyl ketone
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Overview
Description
Cyclopropyl 2-trifluoromethylphenyl ketone is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl 2-trifluoromethylphenyl ketone typically involves the cyclopropanation of a suitable precursor. One common method is the hydrogen-borrowing catalysis, where a ketone undergoes α-cyclopropanation. This process involves the use of a hydrogen-borrowing catalyst to facilitate the alkylation of the ketone, followed by intramolecular displacement to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-trifluoromethylphenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted phenyl ketones.
Scientific Research Applications
Cyclopropyl 2-trifluoromethylphenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl 2-trifluoromethylphenyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The cyclopropyl group can introduce steric effects that affect the compound’s interactions with biological targets.
Comparison with Similar Compounds
Cyclopropyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: Cyclopropyl 2-trifluoromethylphenyl ketone is unique due to the combination of the cyclopropyl group, trifluoromethyl group, and ketone functional group
Properties
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVXMURVDLEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642500 |
Source
|
Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-12-0 |
Source
|
Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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